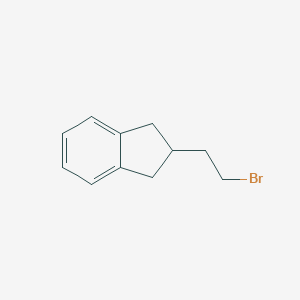

2-(2-bromoethyl)-2,3-dihydro-1H-indene

Description

Its molecular formula is C₁₁H₁₃Br (MW: 227.13), featuring a 2,3-dihydro-1H-indene core substituted with a bromoethyl group at the 2-position. The compound’s structure is defined by a five-membered partially saturated ring fused to a benzene ring, with the bromoethyl moiety introducing steric bulk and electrophilic reactivity. This substitution pattern enhances its utility in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical development .

The bromoethyl group likely influences lipophilicity (predicted logP ~3.5–4.0) and metabolic stability, making it relevant for drug discovery .

Properties

CAS No. |

159011-42-4 |

|---|---|

Molecular Formula |

C11H13Br |

Molecular Weight |

225.12 g/mol |

IUPAC Name |

2-(2-bromoethyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2 |

InChI Key |

OIPRQXFOJMFNIB-UHFFFAOYSA-N |

SMILES |

C1C(CC2=CC=CC=C21)CCBr |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CCBr |

Synonyms |

1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2-ethyl-1H-indene. This can be achieved through the reaction of 2-ethyl-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine as a reagent and appropriate solvents ensures the scalability of the process. Safety measures are crucial due to the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions: 2-(2-bromoethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of 2-ethyl-1H-indene.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: 2-(2-hydroxyethyl)-1H-indene, 2-(2-aminoethyl)-1H-indene.

Oxidation: 2-(2-carboxyethyl)-1H-indene.

Reduction: 2-ethyl-1H-indene.

Scientific Research Applications

2-(2-bromoethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its reactivity and ability to form various derivatives.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the formation of various substituted products. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

- The 1,4-benzodioxan moiety in diaporindenes significantly lowers logP (~2.1) and confers bioactivity, unlike the bromoethyl group in the target compound .

Bioactivity and Therapeutic Potential

Antimicrobial and Anti-Inflammatory Activity

- Diaporindenes A–D (): These fungal metabolites inhibit nitric oxide production (IC₅₀: 4.2–9.0 µM), attributed to their 1,4-benzodioxan substituent. The bromoethyl indene lacks comparable data but may exhibit distinct bioactivity due to electrophilic bromine .

- This highlights the scaffold’s pharmacological versatility but also toxicity risks .

Kinase Inhibition

- DDR1 Inhibitors (): 2-Amino-2,3-dihydro-1H-indene-5-carboxamides (e.g., compound 7f) inhibit DDR1 kinase (IC₅₀: 14.9 nM) and suppress pancreatic cancer growth. Bromoethyl substitution could modulate selectivity or potency .

- CK2 Inhibitors (): 1,3-Dioxo-2,3-dihydro-1H-indene derivatives (e.g., SL-15) inhibit CK2 (IC₅₀: 0.85 µM), suggesting the indene scaffold’s adaptability for kinase targeting .

Mass Spectrometry

- Methyl-2,3-dihydro-1H-indene (): Fragments via methyl loss (m/z 117), distinguishing it from 1,2,3,4-tetrahydronaphthalene (m/z 104). Bromoethyl derivatives likely exhibit distinct fragmentation patterns (e.g., Br loss at m/z 79/81) .

Key Findings and Implications

Structural Flexibility: The 2,3-dihydro-1H-indene scaffold supports diverse substitutions (bromoethyl, benzodioxan, amino) for tailored bioactivity or physicochemical properties .

Bromine’s Role : Bromoethyl groups enhance electrophilicity and lipophilicity but require careful toxicity profiling, as seen in LY186641 .

Therapeutic Potential: Indene derivatives show promise in kinase inhibition and antimicrobial therapy, though the bromoethyl variant needs further biological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.